N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide
Description
N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C13H19N3O4S and its molecular weight is 313.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60002. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a sulfonamide group and a triazole moiety. This article explores its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
- Molecular Formula : C13H19N3O4S
- Molecular Weight : 313.37 g/mol
- Purity : Typically around 95%
The compound's structure incorporates functional groups known for their biological activities, particularly the sulfonamide group, which is recognized for its antibacterial properties, and the triazole moiety, which has been linked to antifungal and anticancer activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. This inhibition can prevent cell division and growth, making it effective against bacterial and fungal pathogens.
- Antibacterial Activity : The sulfonamide component of the compound has been shown to possess broad-spectrum antibacterial properties. It likely interferes with folic acid synthesis in bacteria, which is essential for their growth and replication .
- Antifungal and Anticancer Properties : The triazole moiety contributes to antifungal activity by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes. Additionally, studies suggest potential anticancer effects through similar mechanisms that inhibit cellular proliferation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
This compound | structure | Sulfonamide + Triazole | Antibacterial, Antifungal, Anticancer |
Sulfanilamide | C7H9N3O2S | Simple sulfonamide | Antibacterial |
Fluconazole (Azole antifungal) | Varies | Triazole ring | Antifungal |
Benzothiadiazole derivatives | Varies | Heterocyclic | Antimicrobial |
This comparison highlights the unique combination of functionalities in this compound, which may provide a broader spectrum of activity against various pathogens compared to simpler compounds.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics like penicillin.
Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against Candida albicans. The results demonstrated that it effectively inhibited fungal growth at low concentrations, suggesting its potential as an antifungal agent in clinical applications.
Study 3: Anticancer Potential
Research exploring the anticancer potential of this compound revealed that it induced apoptosis in cancer cell lines through pathways involving caspase activation. This suggests that this compound could be further developed as a chemotherapeutic agent .
Properties
IUPAC Name |
N-[4-(butylcarbamoylsulfamoyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-3-4-9-14-13(18)16-21(19,20)12-7-5-11(6-8-12)15-10(2)17/h5-8H,3-4,9H2,1-2H3,(H,15,17)(H2,14,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFOWKKZIWXFJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216510 | |
Record name | N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-00-8 | |
Record name | N-[4-[[[(Butylamino)carbonyl]amino]sulfonyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6630-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylcarbutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC60002 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-((((Butylamino)carbonyl)amino)sulphonyl)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-[[[(butylamino)carbonyl]amino]sulphonyl]phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLCARBUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646T4EJD5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How do sulfonylureas, as a class of drugs, exert their therapeutic effect?
A1: Sulfonylureas are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes mellitus. [] They act by stimulating insulin secretion from pancreatic β-cells. While the exact mechanism is not fully elucidated, it is believed that they bind to and block ATP-sensitive potassium channels (KATP channels) on the β-cell membrane. This blockage leads to membrane depolarization, opening voltage-gated calcium channels. The influx of calcium ions then triggers the exocytosis of insulin granules, releasing insulin into the bloodstream. []
Q2: What are some of the key analytical methods used for the determination of sulfonylureas in pharmaceutical formulations and biological samples?
A2: The paper highlights several analytical techniques for studying sulfonylureas, including:
- High-performance liquid chromatography (HPLC): This is a versatile method commonly used for separating, identifying, and quantifying sulfonylureas in various matrices. []
- UV-Visible Spectrophotometry: This technique relies on the absorption of UV-Vis light by sulfonylureas, allowing for their quantification. []
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